![molecular formula C13H18N2OS B5778137 N-(4-methylbenzyl)-4-morpholinecarbothioamide](/img/structure/B5778137.png)
N-(4-methylbenzyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-4-morpholinecarbothioamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. AG490 is a tyrosine kinase inhibitor that specifically targets the Janus kinase (JAK) family of enzymes, which are involved in the regulation of cytokine signaling pathways.
Mécanisme D'action
N-(4-methylbenzyl)-4-morpholinecarbothioamide acts as a competitive inhibitor of the JAK family of enzymes, which are involved in the regulation of cytokine signaling pathways. By blocking the activity of these enzymes, N-(4-methylbenzyl)-4-morpholinecarbothioamide prevents the activation of downstream signaling pathways, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-4-morpholinecarbothioamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of inflammatory responses. It has also been shown to have an immunomodulatory effect, which may be beneficial in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methylbenzyl)-4-morpholinecarbothioamide is its specificity for the JAK family of enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of N-(4-methylbenzyl)-4-morpholinecarbothioamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are a number of potential future directions for research on N-(4-methylbenzyl)-4-morpholinecarbothioamide, including the development of more potent inhibitors that can be used at lower concentrations, the identification of novel targets for the JAK family of enzymes, and the investigation of the immunomodulatory effects of N-(4-methylbenzyl)-4-morpholinecarbothioamide in the treatment of autoimmune disorders. Additionally, further studies are needed to fully understand the mechanisms of action of N-(4-methylbenzyl)-4-morpholinecarbothioamide and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
N-(4-methylbenzyl)-4-morpholinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzyl chloride with morpholine, followed by the addition of carbon disulfide to form the corresponding dithiocarbamate. The final step involves the reaction of the dithiocarbamate with an appropriate halogenating agent to yield the desired product.
Applications De Recherche Scientifique
N-(4-methylbenzyl)-4-morpholinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK-STAT signaling pathway, which is involved in cell survival and proliferation.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]morpholine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-11-2-4-12(5-3-11)10-14-13(17)15-6-8-16-9-7-15/h2-5H,6-10H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTMRCPASQNQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24797678 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methylbenzyl)-4-morpholinecarbothioamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.